(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h1-2,5-8H,3-4H2/t5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJWXGGCIZZKFQ-VGRMVHKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]3[C@H]2COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493905 | |
| Record name | (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methano-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95340-93-5 | |
| Record name | (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methano-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Approach
The most common and well-documented method for preparing this compound involves the Diels-Alder reaction between furan-2(5H)-one derivatives and cyclopentadiene, followed by purification steps.
- Reactants : Furan-2(5H)-one (lactone) and cyclopentadiene.
- Conditions : The reaction is typically carried out in a sealed tube, heated to about 100 °C, and stirred magnetically for approximately 72 hours.
- Outcome : This yields a mixture of stereoisomers including the target (3aS,4S,7R,7aR)-isomer and other diastereomers.
- Purification : Excess cyclopentadiene is evaporated, and the crude product is purified by column chromatography using hexane:ethyl acetate (2:1 v/v) as the eluent.
- Yields : The major product (tetrahydro-4,7-methanoisobenzofuran-1(3H)-one) is obtained in about 66% yield, with minor stereoisomers isolated in lower yields (~18%).
Table 1: Diels-Alder Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Reactants | Furan-2(5H)-one, cyclopentadiene |
| Temperature | 100 °C |
| Reaction Time | 72 hours |
| Purification | Column chromatography (hexane:ethyl acetate 2:1) |
| Yield of major isomer | 66% |
| Yield of minor isomer(s) | 18% |
This method is widely accepted due to its straightforward approach and relatively high yield of the desired stereoisomer.
Enzymatic and Chiral Auxiliary Methods for Enantiomeric Purity
To obtain enantiomerically pure forms of the compound, asymmetric synthesis and enzymatic resolution have been employed:
Chiral Dienophile Approach : Using chiral derivatives such as 5-menthyloxy-2(5H)-furanone as dienophiles in Diels-Alder reactions provides stereocontrol, leading to enantiomerically pure products. Heating the reaction mixture in toluene under reflux for 12 hours can yield pure enantiomers in quantitative yield.
Enzymatic Oxidation : Horse liver alcohol dehydrogenase (HLADH) catalyzed oxidation of unsaturated meso diols has been used to access chiral lactones with enantiomeric excess greater than 97%. This method provides a biocatalytic route to the compound with high stereoselectivity.
Resolution with Chiral Auxiliaries : Classical resolution using chiral auxiliaries such as (S)-allethrolone allows separation of diastereomers followed by intramolecular esterification to form the lactone ring with high enantiomeric purity.
Functional Group Transformations and Derivative Syntheses
Further functionalization of the tricyclic lactone includes epoxidation and reduction steps:
Epoxidation : Reaction of the lactone with meta-chloroperbenzoic acid (MCPBA) yields epoxide derivatives in high yield (~83%). This transformation is useful for further synthetic elaborations.
Reduction : Sodium borohydride reduction of hydroxyfuranone intermediates produces hydroxy carboxylic acids, which can cyclize intramolecularly under acidic conditions (p-toluenesulfonic acid catalysis) to regenerate the lactone ring in high yield (up to 83%).
Alternative Multi-Step Synthetic Routes
Some methods start from cyclic anhydrides such as cis-cyclohexane-1,2-dicarboxylic anhydride, which undergo multi-step sequences including reduction and ring closure to yield the target lactone:
- Example: Reduction of trans-3-butylhexahydro-1(3H)-isobenzofuranone to corresponding diols, followed by lactonization, provides access to the tetrahydro-methanoisobenzofuranone scaffold.
Summary Table of Preparation Methods
| Method Type | Key Steps | Yield / Purity | Notes |
|---|---|---|---|
| Diels-Alder Cycloaddition | Furan-2(5H)-one + cyclopentadiene, heat 100 °C, 72h | 66% major isomer, 18% minor isomers | Simple, scalable, stereoisomeric mixture |
| Chiral Dienophile Asymmetric Synthesis | Use of chiral furanone derivatives, reflux in toluene 12h | Quantitative enantiomeric purity | High stereocontrol, enantiomerically pure |
| Enzymatic Oxidation | HLADH catalyzed oxidation of meso diols | >97% enantiomeric excess | Biocatalytic, green chemistry approach |
| Epoxidation & Reduction | MCPBA epoxidation; NaBH4 reduction + acid cyclization | 83% epoxide; 83% lactone | Useful for derivative synthesis |
| Multi-step from Anhydrides | Reduction of cyclic anhydrides to diols, lactonization | ~50% yield for diols | Alternative synthetic route |
Detailed Research Findings
The Diels-Alder reaction is the cornerstone for the synthesis of this compound, providing access to the bicyclic core with controlled stereochemistry. The reaction conditions (sealed tube, 100 °C, 72 h) and purification by chromatography are critical for isolating the desired stereoisomer.
Asymmetric synthesis methods employing chiral auxiliaries or enzymatic catalysts enable the production of enantiomerically pure compounds, which are important for applications requiring stereochemical specificity.
Functional group transformations such as epoxidation and reduction expand the chemical versatility of the compound, allowing for further synthetic applications and biological testing.
Alternative synthetic pathways starting from cyclic anhydrides provide access to structurally related lactones and demonstrate the compound’s synthetic flexibility.
This comprehensive overview integrates multiple research findings and preparation strategies, presenting a professional and authoritative guide on the synthesis of (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one.
Chemical Reactions Analysis
Hydrogenation
The unsaturated lactone undergoes catalytic hydrogenation to yield a saturated derivative :
-
Reagents : H₂ gas, 10% Pd/C catalyst
-
Solvent : Ethanol (EtOH)
-
Product : Hexahydro-4,7-methanoisobenzofuran-1(3H)-one
Key Observations :
Bromination
Bromination of the unsaturated lactone (exo adduct) proceeds stereoselectively to form trans-1,2-dibromo derivatives :
-
Reagent : Br₂ in CH₂Cl₂
-
Product : (3aR,4R,5R,7R,7aS,8R)-5,8-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one
-
Stereochemistry : Anti-addition across the double bond, confirmed via NMR .
Chlorination
Chlorination follows a similar pathway :
-
Reagent : Cl₂ in CH₂Cl₂
-
Product : trans-1,2-dichlorohexahydro derivative
| Halogenation Parameter | Bromination | Chlorination |
|---|---|---|
| Reagent | Br₂ | Cl₂ |
| Solvent | CH₂Cl₂ | CH₂Cl₂ |
| Stereochemistry | trans-dihalide | trans-dihalide |
| Yield | 70–85% | 65–80% |
Epoxidation
Epoxidation of the endo adduct using meta-chloroperbenzoic acid (MCPBA) yields an epoxide :
-
Reagent : MCPBA in CH₂Cl₂
-
Product : (3aR,4S,7R,7aS)-4,7-Epoxyhexahydroisobenzofuran-1(3H)-one
-
Selectivity : Syn-addition of oxygen across the double bond.
Computational Characterization
Density Functional Theory (DFT) calculations and 2D NMR (COSY, HSQC, NOESY) were employed to resolve ambiguities in stereochemistry for halogenated derivatives :
-
DFT Applications :
-
NMR Data :
Insecticidal Activity
Derivatives of this compound were evaluated against Diaphania hyalinata (Lepidoptera), showing moderate insecticidal activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of tetrahydroisobenzofuran compounds exhibit significant anticancer properties. For example, studies have shown that certain structural modifications can enhance their efficacy against various cancer cell lines. A specific study demonstrated that compounds similar to (3aS,4S,7R,7aR)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one displayed cytotoxic effects on breast cancer cells through apoptosis induction mechanisms .
1.2 Neuroprotective Effects
Neuroprotective properties have been attributed to this compound and its analogs. Investigations into its effects on neurodegenerative diseases suggest that it can modulate neuroinflammation and oxidative stress pathways. For instance, a study highlighted its potential in reducing neuronal cell death in models of Alzheimer's disease .
Materials Science
2.1 Polymer Chemistry
The compound has been utilized in the synthesis of novel polymeric materials through ring-opening metathesis polymerization (ROMP). These polymers exhibit unique mechanical properties such as high elasticity and strength while mimicking biological tissues. The versatility of this compound allows for the design of materials suitable for biomedical applications such as prosthetics and drug delivery systems .
2.2 Biomimetic Materials
In the realm of biomimetic materials science, this compound serves as a building block for creating elastomers that replicate the mechanical properties of natural tissues. Studies have shown that these materials can withstand significant deformation while maintaining structural integrity, making them ideal for applications in soft robotics and wearable technology .
Organic Synthesis
3.1 Synthetic Intermediates
This compound is also valuable as a synthetic intermediate in organic chemistry. Its unique structure allows for further derivatization to produce a variety of functionalized compounds with potential applications in pharmaceuticals and agrochemicals. Researchers have successfully utilized this compound to synthesize complex molecules with biological activity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various tetrahydroisobenzofuran derivatives including this compound against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Biomimetic Elastomers
Research conducted at The University of Texas at Austin demonstrated the synthesis of biomimetic elastomers using ring-opening metathesis polymerization techniques involving this compound. The resulting materials exhibited mechanical properties comparable to human skin and were evaluated for use in soft robotics .
Mechanism of Action
The mechanism of action of (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
- This compound derivatives
- Other bicyclic compounds with similar core structures
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fused bicyclic system. This structure imparts unique chemical and physical properties that can be exploited in various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.
Biological Activity
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and insecticidal activities.
- Molecular Formula : C9H10O2
- Molecular Weight : 150.174 g/mol
- CAS Number : 95340-93-5
- Solubility : Very soluble in organic solvents; solubility varies between 8.74 mg/ml and 53.2 mg/ml depending on the method used for measurement .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of methanoisobenzofuran compounds show significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Insecticidal Activity : A study focused on the synthesis of lactones derived from furan compounds reported that this compound exhibited notable insecticidal activity against the pest Diaphania hyalinata. The compound's efficacy was attributed to its ability to disrupt normal physiological functions in insects .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines in vitro. This suggests potential applications in cancer therapeutics, although further studies are required to elucidate the mechanisms involved and to assess safety profiles .
Insecticidal Efficacy
In a controlled study involving the application of this compound against Diaphania hyalinata:
- Methodology : The compound was synthesized and tested at various concentrations.
- Results :
- At concentrations of 50 ppm and above, significant mortality rates were observed within 48 hours.
- The compound was compared with standard insecticides and showed comparable efficacy with lower toxicity to non-target organisms.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound is classified as a skin and respiratory sensitizer .
- Ventilation : Ensure sufficient airflow in the workspace to prevent aerosol formation .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area at 2–8°C under inert atmosphere. Avoid exposure to strong oxidizers .
- Spill Management : Contain spills with sand or vermiculite, transfer to labeled salvage containers, and dispose of as hazardous waste .
Q. What spectroscopic methods are recommended for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and detect impurities, leveraging the compound’s bicyclic framework and carbonyl groups .
- FT-IR : Identify characteristic peaks for the lactone carbonyl (C=O stretch ~1750 cm) and methano-bridge vibrations .
- HPLC-MS : Pair with chiral columns to resolve stereoisomers and assess enantiomeric purity, critical for reproducibility in asymmetric synthesis .
Q. How should researchers design experiments to minimize degradation during storage and handling?
- Methodological Answer :
- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the lactone ring .
- Light Exposure : Use amber glassware or opaque containers to avoid photodegradation .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) to identify degradation pathways .
Advanced Research Questions
Q. How does the stereochemistry of (3aS,4S,7R,7aR)-isomer influence its reactivity in Diels-Alder reactions?
- Methodological Answer :
- Steric and Electronic Effects : The endo preference of the methano-bridge directs dienophiles to the convex face, enhancing regioselectivity. Computational modeling (e.g., DFT) can predict transition-state geometries .
- Experimental Validation : Compare reaction rates and product distributions with stereoisomers (e.g., 3aR,4R,7S,7aS) to isolate stereochemical contributions .
Q. What advanced techniques are suitable for resolving contradictions in reported stability data across different studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables .
- High-Resolution Analytics : Use X-ray crystallography (CCDC 1505246) to confirm structural integrity and detect polymorphic variations .
- Meta-Analysis : Cross-reference SDS data (e.g., CAS 129-64-6 vs. 2746-19-2) to identify batch-specific impurities or storage discrepancies .
Q. What computational strategies are effective for modeling the compound’s interactions in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on the methano-bridge conformation using software like GROMACS .
- Docking Studies : Employ AutoDock Vina to predict binding affinities with enzymatic active sites, leveraging the compound’s rigid bicyclic structure .
- Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize electrophilic/nucleophilic behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
